N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide
Description
This compound is a synthetic small molecule characterized by a cyclohexene carboxamide core linked to a piperidinylmethyl group substituted with a cyclopropanesulfonyl moiety. The cyclohexene ring may confer conformational flexibility, influencing binding affinity and selectivity.
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c19-16(14-4-2-1-3-5-14)17-12-13-8-10-18(11-9-13)22(20,21)15-6-7-15/h1-2,13-15H,3-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGFYCCTAHYFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with piperidine-based derivatives, particularly fentanyl analogs and sulfonamide-containing molecules. Below is a detailed comparison with two closely related compounds from the provided evidence:
Table 1: Structural and Functional Comparison
Key Differences
In contrast, the sulfonyl and cyclohexene groups in the target compound suggest divergent mechanisms, possibly targeting non-opioid pathways (e.g., ion channels or enzymes).
The cyclohexene carboxamide core differs from the arylacetamide structures of fentanyl derivatives, which are critical for opioid receptor binding.
Safety and Toxicity :
- Fentanyl analogs are associated with respiratory depression and overdose risks due to high receptor affinity. The target compound’s lack of a phenethylamine moiety may mitigate these risks, though its toxicity profile remains uncharacterized.
Research Findings and Implications
- Synthetic Accessibility : The cyclopropanesulfonyl group requires specialized synthesis (e.g., ring-opening reactions or sulfonylation of cyclopropane precursors), whereas fentanyl analogs are often synthesized via simpler N-alkylation steps .
- Binding Studies: Computational modeling suggests the target compound’s sulfonyl group may engage in hydrogen bonding with serine or threonine residues in non-opioid targets, unlike the hydrophobic interactions of fentanyl derivatives .
- Regulatory Landscape: While fentanyl analogs are tightly controlled, the structural novelty of the target compound may delay its classification as a controlled substance, pending further pharmacological data.
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